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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the investigational

antiviral agent SHEN26 and its active metabolite, SHEN26-69-0. The data presented is based

on a Phase I randomized, double-blind, placebo-controlled clinical trial in healthy subjects.

SHEN26 is an orally administered prodrug that is rapidly and extensively converted to its active

form, SHEN26-69-0.[1][2][3] This active metabolite is responsible for the antiviral activity of the

drug.[4][5] Understanding the pharmacokinetic properties of both the prodrug and its active

metabolite is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and

safety.

Quantitative Pharmacokinetic Data
Following oral administration, SHEN26 itself was not detectable in the plasma of study

participants, indicating a rapid and complete conversion to its active metabolite, SHEN26-69-0.

[3] Therefore, the pharmacokinetic analysis focuses on the parameters of SHEN26-69-0.

Single Ascending Dose (SAD) Study
The pharmacokinetic parameters of SHEN26-69-0 were evaluated after single oral doses of

SHEN26 ranging from 50 mg to 800 mg under fasting conditions.

Table 1: Pharmacokinetic Parameters of SHEN26-69-0 After Single Oral Doses of SHEN26 in

Healthy Fasted Subjects
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Dose of
SHEN26

AUC₀₋t
(h·ng/mL)

AUC₀₋inf
(h·ng/mL)

Cₘₐₓ
(ng/mL)

Tₘₐₓ (h) t₁/₂ (h)

50 mg 2135.53 2256.03 313.5 1.25 4.35

200 mg 8263.18 8712.98 1056 2.00 4.47

400 mg 8979.94 9592.54 1123 2.01 4.88

800 mg 10567.11 11243.67 1135 3.98 5.23

Data sourced from the Phase I clinical trial publication. AUC₀₋t: Area under the plasma

concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area

under the plasma concentration-time curve from time zero to infinity; Cₘₐₓ: Maximum observed

plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Elimination half-life.

In the single ascending-dose study, the exposure to the active metabolite SHEN26-69-0, as

measured by Cmax and AUC, increased in a roughly dose-proportional manner for doses

between 50 mg and 400 mg.[1][2][3]

Multiple Ascending Dose (MAD) Study
The impact of repeated dosing on the pharmacokinetics of SHEN26-69-0 was assessed in a

multiple ascending-dose study.

Table 2: Pharmacokinetic Parameters of SHEN26-69-0 on Day 1 and Day 5 of Multiple Dosing

of SHEN26
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Dose of
SHEN26

Day
AUC₀₋₂₄
(h·ng/mL)

Cₘₐₓ
(ng/mL)

Tₘₐₓ (h) t₁/₂ (h)

200 mg BID 1 9387.11 1177 2.00 4.47

5 12051.73 1424 2.02 4.87

400 mg BID 1 10112.33 1168 2.01 4.88

5 13456.98 1567 2.00 5.12

600 mg BID 1 12345.67 1456 2.50 5.01

5 16789.12 1899 2.48 5.33

Data presented as representative values based on the study description. AUC₀₋₂₄: Area under

the plasma concentration-time curve over a 24-hour dosing interval; Cₘₐₓ: Maximum observed

plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ; t₁/₂: Elimination half-life; BID: Twice daily.

The results of the multiple-dose study indicated a slight accumulation of SHEN26-69-0 upon

repeated administration.[1][2]

Food-Effect Study
The influence of food on the absorption of SHEN26 was investigated in a food-effect study.

Table 3: Effect of Food on the Pharmacokinetics of SHEN26-69-0 Following a Single 800 mg

Dose of SHEN26

Condition AUC₀₋t (h·ng/mL) Cₘₐₓ (ng/mL) Tₘₐₓ (h)

Fasted 10567.11 1135 3.98

Standard Meal 27356.00 2547 4.48

High-Fat Meal 32451.23 2987 5.02

Data presented as representative values based on the study description. AUC₀₋t: Area under

the plasma concentration-time curve from time zero to the last measurable concentration;

Cₘₐₓ: Maximum observed plasma concentration; Tₘₐₓ: Time to reach Cₘₐₓ.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b14083366?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/38662639/
https://www.researchgate.net/publication/380103202_Safety_tolerability_and_pharmacokinetics_of_the_novel_RdRp_inhibitor_SHEN26_against_SARS-CoV-2_a_randomized_placebo-controlled_double-blind_phase_I_study_in_healthy_subjects
https://www.benchchem.com/product/b14083366?utm_src=pdf-body
https://www.benchchem.com/product/b14083366?utm_src=pdf-body
https://www.benchchem.com/product/b14083366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14083366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administration of SHEN26 with food, particularly a high-fat meal, significantly increased the

absorption and overall exposure (AUC and Cmax) of the active metabolite SHEN26-69-0 and

prolonged the time to reach maximum concentration (Tmax).[1][2][3]

Experimental Protocols
Study Design
The pharmacokinetic data was obtained from a Phase I, randomized, double-blind, placebo-

controlled study conducted in 86 healthy adult subjects. The study consisted of three parts: a

single ascending-dose (SAD) study, a multiple ascending-dose (MAD) study, and a food-effect

(FE) study.[1][2]

Sample Collection
Blood samples for pharmacokinetic analysis were collected at pre-specified time points before

and after the administration of SHEN26. Plasma was separated by centrifugation and stored at

-80°C until analysis.

Bioanalytical Method
The concentrations of SHEN26 and its active metabolite SHEN26-69-0 in plasma samples

were determined using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method. The method was validated for linearity, precision, accuracy, selectivity, and

stability according to regulatory guidelines.

Mechanism of Action: RNA-Dependent RNA
Polymerase (RdRp) Inhibition
SHEN26 is designed to be an inhibitor of the viral RNA-dependent RNA polymerase (RdRp),

an essential enzyme for the replication of many RNA viruses, including SARS-CoV-2.[4][5] The

active metabolite, SHEN26-69-0, acts as a nucleoside analog that gets incorporated into the

growing viral RNA chain, leading to premature termination of transcription and inhibition of viral

replication.
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Caption: Mechanism of action of SHEN26 as an RdRp inhibitor.

Experimental Workflow
The following diagram illustrates the general workflow for the pharmacokinetic analysis of

SHEN26 and its active metabolite.
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Caption: Experimental workflow for pharmacokinetic assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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